Scaffold Isomerism Drives Divergent DAT Inhibitor Potency: 6-Azabicyclo[3.2.1]octane (Normorphan) vs. 8-Azabicyclo[3.2.1]octane (Tropane)
The 6-azabicyclo[3.2.1]octane core (normorphan) represents a structural isomer of the 8-azabicyclo[3.2.1]octane (tropane) nucleus. In a comparative series of 2,3-disubstituted analogues, the normorphan-based DAT inhibitor 8c (bearing a p-chloro β-aryl substituent) exhibited an IC50 of 452 nM against dopamine reuptake, which is in the same potency range as cocaine (IC50 = 459 nM) [1]. This demonstrates that the normorphan scaffold is a viable alternative to tropane for DAT inhibition, offering distinct synthetic and patent space while maintaining comparable target engagement.
| Evidence Dimension | Dopamine transporter (DAT) reuptake inhibition |
|---|---|
| Target Compound Data | IC50 = 452 nM (for normorphan analogue 8c, a representative 6-azabicyclo[3.2.1]octane derivative) |
| Comparator Or Baseline | Cocaine (8-azabicyclo[3.2.1]octane tropane nucleus), IC50 = 459 nM |
| Quantified Difference | Potency difference: +7 nM (target compound is marginally more potent, within same order of magnitude) |
| Conditions | In vitro [3H]DA uptake assay in rat brain synaptosomes |
Why This Matters
This establishes the 6-azabicyclo[3.2.1]octane scaffold as a bioisosteric replacement for the tropane nucleus with quantifiably similar DAT inhibition, enabling intellectual property differentiation and novel SAR exploration in CNS drug discovery.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. View Source
